1-trityl-4-vinyl-1H-imidazole

Übersicht

Beschreibung

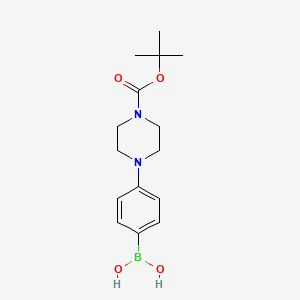

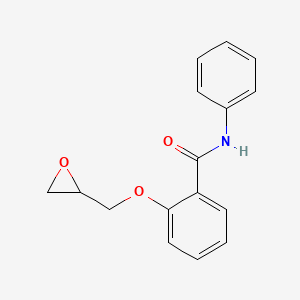

“1-trityl-4-vinyl-1H-imidazole” is a chemical compound with the molecular formula C24H20N2 . It has a molecular weight of 336.4 g/mol . The IUPAC name for this compound is 4-ethenyl-1-tritylimidazole .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an imidazole ring substituted with a vinyl group and a trityl group . The exact 3D conformer and crystal structures can be found in databases like PubChem .

Wissenschaftliche Forschungsanwendungen

Functionalization and Synthesis

1-trityl-4-vinyl-1H-imidazole plays a crucial role in the synthesis and functionalization of imidazole derivatives. It's utilized in reactions that lead to the production of side-chain-fluorinated histamines. For instance, the addition of "FBr" to this compound results in the formation of 4-(2-bromo-1-fluoroethyl)-1-trityl-1H-imidazole, which, through further reactions, can yield beta-fluorohistamine and beta,beta-difluorohistamine as end products (Dolenský & Kirk, 2001).

Catalysis

In the field of catalysis, trityl chloride, a compound related to this compound, is recognized for catalyzing the one-pot multi-component condensation of benzil with aldehydes, primary amines, and ammonium acetate under neutral and solvent-free conditions. This catalysis is notable for its efficiency, high yields, and short reaction times, demonstrating the compound's significance in facilitating and optimizing chemical reactions (Moosavi‐Zare et al., 2014).

Material Science and Polymer Applications

This compound-related compounds find applications in material science and polymer chemistry. Copolymers of vinyl-imidazole derivatives, such as those involving 4-vinyl-1,2,3-triazole and 1-vinylimidazole, have been synthesized and studied for their reactivity ratios, polyelectrolyte properties, and the influence of hydrogen bonds on their solubility and solution properties (Danilovtseva et al., 2012). These findings are crucial for the development of new materials with tailored properties for specific applications.

Mechanistic Insights and Computational Studies

The vinylation of 1-substituted imidazoles, including this compound, has been explored to understand the reaction mechanisms and pathways. Density Functional Theory (DFT) studies provide insights into the formation of zwitterions, proton transfer, and ring rearrangement, shedding light on the reaction channels and the energy barriers involved. This knowledge is pivotal for optimizing reaction conditions and improving yields in synthetic chemistry (Wei & Tang, 2009).

Eigenschaften

IUPAC Name |

4-ethenyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKDQHLJKQOFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461770 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86803-29-4 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 1-trityl-4-vinyl-1H-imidazole?

A1: this compound serves as a versatile building block for synthesizing more complex molecules. It exhibits two key reactive sites: the vinyl group and the trityl group. The vinyl group readily undergoes addition reactions, as demonstrated by its reaction with "FBr" to yield side-chain fluorinated derivatives. [] Additionally, the trityl group can undergo thermally induced 1,3-migrations within the imidazole ring. This migration is crucial in domino reaction sequences, enabling the creation of structurally intricate molecules through consecutive Diels-Alder and Michael reactions. []

Q2: Can you provide an example of how this compound is used to synthesize specific target molecules?

A2: Researchers have successfully utilized this compound as a precursor for synthesizing fluorinated histamine derivatives. For instance, reacting this compound with "FBr" followed by subsequent modifications yields both β-fluorohistamine and β,β-difluorohistamine. These fluorinated histamine derivatives could potentially offer valuable insights into the structure-activity relationships of histamine and may even lead to the development of novel therapeutic agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)

![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)